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Introduction
2-Alkoxycarboxylic acids represent a fascinating class of organic compounds characterized by

a carboxylic acid moiety and an alkoxy group at the alpha-position. This unique structural

arrangement imparts a distinct set of physicochemical properties that are of significant interest

in various scientific disciplines, including medicinal chemistry, materials science, and synthetic

organic chemistry. The interplay between the electron-withdrawing nature of the carboxylic

acid, the electronic and steric effects of the alkoxy substituent, and the potential for both

intermolecular and intramolecular hydrogen bonding governs their behavior in both bulk and

solution.

In drug development, the incorporation of a 2-alkoxycarboxylic acid motif can profoundly

influence a molecule's polarity, acidity, and ability to interact with biological targets.

Understanding these properties is therefore paramount for the rational design of novel

therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This guide

provides a comprehensive exploration of the core physical properties of 2-alkoxycarboxylic

acids, offering both theoretical insights and practical experimental guidance for their

characterization.
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The fundamental structure of a 2-alkoxycarboxylic acid, R-O-CH(R')-COOH, dictates its

physical behavior. The presence of both a hydrogen bond donor (-COOH) and two hydrogen

bond acceptors (the carbonyl oxygen and the ether oxygen) allows for the formation of strong

intermolecular hydrogen bonds. In the pure state, carboxylic acids are well-known to form

dimeric structures through hydrogen bonding between their carboxyl groups.[1][2] This

dimerization effectively doubles the molecular weight, leading to significantly higher boiling

points compared to other functional groups of similar mass.[2][3]

The 2-alkoxy group introduces an additional layer of complexity. The ether oxygen can

participate in hydrogen bonding, and the alkyl chain of the alkoxy group contributes to van der

Waals forces. The size and branching of this alkyl chain (R) as well as the substituent on the

alpha-carbon (R') will influence the overall steric hindrance and the efficiency of molecular

packing in the solid state.

Boiling and Melting Points: A Homologous
Perspective
The boiling and melting points of 2-alkoxycarboxylic acids are primarily governed by the

strength of intermolecular forces. As with other homologous series, an increase in molecular

weight generally leads to higher boiling points due to increased van der Waals interactions.[4]

[5]

Boiling Point Trends
For a homologous series of straight-chain 2-alkoxyacetic acids (where R' is hydrogen), the

boiling point steadily increases with the length of the alkoxy alkyl chain. This trend is a direct

consequence of the increasing strength of London dispersion forces.

Compound Molecular Formula
Molecular Weight (
g/mol )

Boiling Point (°C)

2-Methoxyacetic acid C₃H₆O₃ 90.08 202-204[6][7]

2-Ethoxyacetic acid C₄H₈O₃ 104.10 206-208[8]

2-Propoxyacetic acid C₅H₁₀O₃ 118.13 224.3[9]

2-Butoxyacetic acid C₆H₁₂O₃ 132.16 108[10]
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Note: Some boiling points are reported at reduced pressure. Where available, the atmospheric

pressure boiling point is provided.

Melting Point Trends
The melting points of 2-alkoxycarboxylic acids exhibit a less regular pattern compared to their

boiling points. This is because melting is also highly dependent on the efficiency of the crystal

lattice packing, which is influenced by molecular symmetry and conformational flexibility.[11]

For carboxylic acids, it has been observed that those with an even number of carbon atoms

often have higher melting points than the odd-numbered homologs immediately preceding or

following them.[11] While a comprehensive dataset for a long homologous series of 2-

alkoxycarboxylic acids is not readily available, the known values for the initial members are

presented below.

Compound Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

2-Methoxyacetic acid C₃H₆O₃ 90.08 7-9[6][7]

2-Ethoxyacetic acid C₄H₈O₃ 104.10 -

2-Propoxyacetic acid C₅H₁₀O₃ 118.13 -46[9]

2-Butoxyacetic acid C₆H₁₂O₃ 132.16 108[10]

Solubility Profile
The solubility of 2-alkoxycarboxylic acids is a function of the balance between the polar

carboxylic acid and ether functionalities and the nonpolar alkyl chains.

Water Solubility: The lower members of the series, such as 2-methoxyacetic acid and 2-

ethoxyacetic acid, are freely soluble in water.[6][8] This is due to their ability to form strong

hydrogen bonds with water molecules via both the carboxyl group and the ether oxygen. As

the length of the alkoxy alkyl chain increases, the nonpolar character of the molecule

becomes more dominant, leading to a decrease in water solubility.[1]

Organic Solvent Solubility: 2-Alkoxycarboxylic acids are generally soluble in polar organic

solvents such as alcohols and ethers.[6][9] Their solubility in nonpolar solvents like hexane is
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expected to increase with the length of the alkoxy chain.

Acidity and pKa Values: The Inductive Effect of the
Alkoxy Group
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the

carboxylate anion. Electron-withdrawing groups attached to the carboxylic acid moiety stabilize

the carboxylate anion through an inductive effect, thereby increasing the acidity (i.e., lowering

the pKa).[12]

The oxygen atom of the alkoxy group is more electronegative than carbon, and it exerts an

electron-withdrawing inductive effect (-I effect) on the alpha-carbon. This effect helps to

delocalize the negative charge of the carboxylate anion, making the 2-alkoxycarboxylic acid

more acidic than its unsubstituted counterpart, acetic acid (pKa ≈ 4.76).

The pKa values for the initial members of the 2-alkoxyacetic acid series demonstrate this

increased acidity.

Compound pKa

Acetic acid 4.76

2-Methoxyacetic acid 3.57[13]

2-Ethoxyacetic acid 3.65 (at 18°C)[9]

2-Propoxyacetic acid 3.55 (Predicted)[9]

2-Butoxyacetic acid 3.55 (Predicted)[10]

Interestingly, the pKa values for the 2-alkoxyacetic acids shown above are quite similar,

suggesting that the inductive effect of the alkoxy group does not change significantly with the

increasing length of the alkyl chain beyond the methoxy group.

The Role of Intramolecular Hydrogen Bonding
The presence of the alkoxy group at the 2-position allows for the possibility of intramolecular

hydrogen bonding between the carboxylic acid proton and the ether oxygen, forming a five-
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membered ring.[4][14]

Caption: Intramolecular hydrogen bond in a 2-alkoxycarboxylic acid.

This intramolecular hydrogen bond can influence the molecule's conformation and its physical

properties. By stabilizing the syn-conformation of the carboxylic acid, it can affect the acidity.

[15] The formation of an intramolecular hydrogen bond can increase the acidity by polarizing

the O-H bond of the carboxylic acid, making the proton more easily ionizable.[11] However, it

can also compete with the formation of intermolecular hydrogen-bonded dimers, which could

potentially lower the boiling point relative to what would be expected based on molecular

weight alone. The extent of intramolecular hydrogen bonding will depend on the solvent and

temperature.

Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization

of 2-alkoxycarboxylic acids.

Infrared (IR) Spectroscopy
The IR spectrum of a 2-alkoxycarboxylic acid is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm⁻¹,

characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[1][16]

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in

the alkyl groups.

C=O Stretch: A strong, sharp absorption band for the carbonyl group, typically appearing in

the range of 1760-1690 cm⁻¹.[17][18] For saturated, dimeric carboxylic acids, this peak is

often observed around 1710 cm⁻¹.[16]

C-O Stretch: The spectrum will contain C-O stretching vibrations from both the carboxylic

acid and the ether linkage. The C-O stretch of the carboxylic acid is typically found between

1320-1210 cm⁻¹, while the ether C-O stretch appears in the 1150-1085 cm⁻¹ region.[17][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the

range of 10-13 ppm. The chemical shift is concentration and solvent dependent.

Alpha-Proton (-O-CH-COOH): The proton on the carbon adjacent to the carboxyl group and

the ether oxygen is deshielded and typically appears as a singlet or multiplet in the range of

3.5-4.5 ppm.

Alkoxy Group Protons: The chemical shifts of the protons on the alkoxy group will depend on

their proximity to the ether oxygen. The protons on the carbon directly attached to the ether

oxygen (-O-CH₂-R) will be the most deshielded, typically appearing in the 3.3-4.0 ppm range.

¹³C NMR:

Carbonyl Carbon (-COOH): The carbonyl carbon signal is found in the downfield region of

the spectrum, typically between 170-185 ppm.[20]

Alpha-Carbon (-O-CH-COOH): The carbon atom attached to both the carboxyl group and the

ether oxygen is deshielded and its signal appears in the range of 65-75 ppm.

Alkoxy Group Carbons: The carbons of the alkoxy group will have chemical shifts

characteristic of ethers, with the carbon bonded to the oxygen appearing in the 60-80 ppm

range.

Experimental Protocols
Synthesis of 2-Alkoxycarboxylic Acids via Williamson
Ether Synthesis
A common and versatile method for the synthesis of 2-alkoxycarboxylic acids is the Williamson

ether synthesis.[21][22] This reaction involves the nucleophilic substitution of a halide from an

α-haloacetic acid or its ester by an alkoxide.
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Step 1: Formation of Alkoxide

Step 2: Nucleophilic Substitution (SN2) Step 3: Hydrolysis

R-OH
(Alcohol)

R-O⁻ Na⁺
(Sodium Alkoxide)

+ Base

Base
(e.g., NaH, NaOH)

R-O-CH₂-COOR'
(2-Alkoxyacetate)

+ α-Haloacetate

Cl-CH₂-COOR'
(α-Haloacetate)

R-O-CH₂-COOH
(2-Alkoxycarboxylic Acid)

1. NaOH, H₂O
2. H₃O⁺

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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